N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide: is a complex organic compound that features a combination of isoquinoline, dimethylamino, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a dimethylamine.
Coupling with Benzamide: The final step involves coupling the isoquinoline and dimethylamino intermediates with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its isoquinoline moiety is of particular interest due to its presence in many bioactive natural products.
Medicine
Medicinally, N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide could be explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and neuroprotective effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and amine functionalities.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety could play a role in intercalating with DNA or inhibiting specific enzymes, while the dimethylamino group might enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-3,5-dimethylbenzamide: Lacks the dimethylamino group, which may affect its solubility and biological activity.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-3,5-dimethylbenzamide: Contains a methoxy group instead of a dimethylamino group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the dimethylamino group in N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide distinguishes it from similar compounds, potentially enhancing its solubility and facilitating interactions with biological targets. This unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-20-15-21(2)17-25(16-20)28(32)29-18-27(23-9-11-26(12-10-23)30(3)4)31-14-13-22-7-5-6-8-24(22)19-31/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAMQYDAWOQCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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